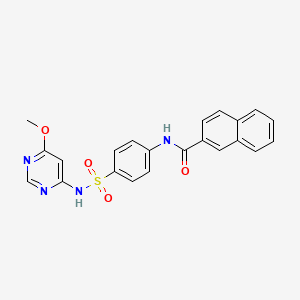
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide is a complex organic compound that features a combination of a naphthamide group, a sulfamoyl group, and a methoxypyrimidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 6-methoxypyrimidin-4-amine: This intermediate is synthesized through the reaction of 4-chloro-6-methoxypyrimidine with ammonia.
Formation of the sulfamoyl derivative: The 6-methoxypyrimidin-4-amine is then reacted with sulfonyl chloride to form the sulfamoyl derivative.
Coupling with 4-aminophenyl-2-naphthamide: The final step involves coupling the sulfamoyl derivative with 4-aminophenyl-2-naphthamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and mechanism of action in these areas.
Materials Science: Due to its unique structural properties, the compound may be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
作用機序
The mechanism by which N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide: This compound shares a similar sulfamoyl and methoxypyrimidinyl structure but differs in the acetamide group.
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamothioyl)nicotinamide: Another related compound with a similar core structure but different functional groups.
Uniqueness
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide is unique due to the presence of the naphthamide group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
生物活性
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-2-naphthamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that contribute to its interaction with biological targets.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
- Molecular Formula : C13H14N4O4S
- Molecular Weight : 322.34 g/mol
- CAS Number : 4049-01-8
The structure consists of a naphthamide core linked to a sulfonamide moiety, which is known for its role in enzyme inhibition and antimicrobial activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby disrupting their normal function. This mechanism is critical in targeting various biochemical pathways, particularly in microbial and cancerous cells .
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial effects. Research indicates that compounds like this compound exhibit significant antimicrobial activity against a range of pathogens. The mechanism involves competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in folate synthesis .
Antitumor Activity
Studies have suggested that sulfonamide derivatives can inhibit tumor cell growth. The compound's ability to interfere with cellular pathways involved in proliferation makes it a candidate for further investigation as an anticancer agent .
Research Findings and Case Studies
A number of studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
特性
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-30-21-13-20(23-14-24-21)26-31(28,29)19-10-8-18(9-11-19)25-22(27)17-7-6-15-4-2-3-5-16(15)12-17/h2-14H,1H3,(H,25,27)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCJAYXOPGYJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














